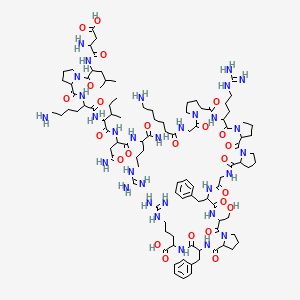![molecular formula C29H27ClN2O5 B14797968 (4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester](/img/structure/B14797968.png)
(4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester: is a complex organic compound with a unique structure that combines various functional groups, including an ester, an amide, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the biphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid.
Formation of the ester and amide bonds: These can be formed through standard esterification and amidation reactions, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring and the phenyl groups.
Reduction: Reduction reactions can target the ester and amide groups, converting them to alcohols and amines, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include primary alcohols and amines.
Substitution: Products may include halogenated and nitrated derivatives.
科学的研究の応用
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology Medicine : The compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer. Industry : It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
[4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid: This compound is similar but lacks the ethyl ester group.
[4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness: The presence of the ethyl ester group in [4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester can influence its solubility, reactivity, and biological activity, making it distinct from its analogs.
特性
分子式 |
C29H27ClN2O5 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC名 |
ethyl 2-[4-[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C29H27ClN2O5/c1-4-35-26(33)17-20-9-11-21(12-10-20)22-13-15-23(16-14-22)28-27(18(2)32-37-28)31-29(34)36-19(3)24-7-5-6-8-25(24)30/h5-16,19H,4,17H2,1-3H3,(H,31,34) |
InChIキー |
OCERXKCDEKVLKY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NC(=O)OC(C)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B14797902.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)

![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)
![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)

![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797946.png)



![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)
